![molecular formula C16H20FNO3 B7589838 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid, also known as TAK-875, is a novel antidiabetic drug. It is a selective G-protein-coupled receptor 40 (GPR40) agonist that enhances glucose-stimulated insulin secretion. TAK-875 has gained significant attention in the scientific community due to its potential as a new treatment option for type 2 diabetes.
作用機序
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid selectively binds to and activates GPR40, a receptor found on pancreatic beta cells. Activation of GPR40 by 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion. 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid enhances glucose-stimulated insulin secretion without affecting insulin secretion in the absence of glucose, making it a promising treatment option for type 2 diabetes.
Biochemical and Physiological Effects:
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has been shown to improve glucose control and insulin secretion in preclinical and clinical studies. It has also been shown to have a low risk of hypoglycemia, a common side effect of other antidiabetic drugs. 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has no effect on body weight, blood pressure, or lipid levels, making it a safe and effective treatment option for type 2 diabetes.
実験室実験の利点と制限
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has several advantages for lab experiments. It is a selective GPR40 agonist, which allows for specific targeting of the receptor. 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has also been shown to have a low risk of hypoglycemia, making it a safer option for in vitro and in vivo experiments. However, 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has limitations in terms of its stability and solubility, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research on 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid. One area of interest is the potential use of 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid in combination with other antidiabetic drugs. Another area of interest is the development of novel formulations of 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid that improve its stability and solubility. Additionally, further research is needed to fully understand the long-term safety and efficacy of 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid in the treatment of type 2 diabetes.
Conclusion:
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid is a promising new treatment option for type 2 diabetes. Its selective activation of GPR40 and low risk of hypoglycemia make it a safe and effective option for improving glucose control and insulin secretion. Further research is needed to fully understand the potential of 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid in the treatment of type 2 diabetes and to address its limitations in terms of stability and solubility.
合成法
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid is synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-fluorobenzaldehyde with methyl acetoacetate to form 3-(4-fluorophenyl)-3-hydroxybutan-2-one. This intermediate is then reacted with 2,2,3-trimethylbutyryl chloride to form the final product, 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid.
科学的研究の応用
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has been extensively studied for its potential as a new treatment option for type 2 diabetes. Several preclinical and clinical studies have demonstrated its efficacy in improving glucose control and insulin secretion. In a phase 2 clinical trial, 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid was shown to be effective in reducing HbA1c levels and improving fasting plasma glucose levels in patients with type 2 diabetes.
特性
IUPAC Name |
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-15(2,14(20)21)16(3,4)18-13(19)10-7-11-5-8-12(17)9-6-11/h5-10H,1-4H3,(H,18,19)(H,20,21)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPBAGGMUKZDEK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)C=CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)/C=C/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。